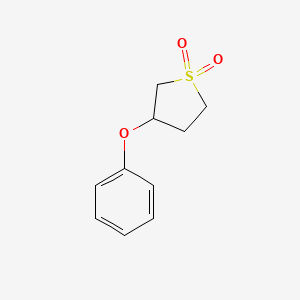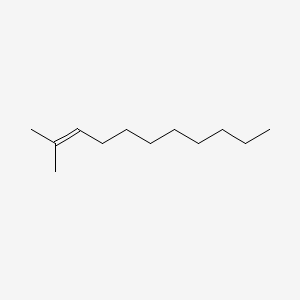
3-Phenoxytetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxytetrahydrothiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides Thiophene dioxides are characterized by the presence of a sulfur atom in a five-membered ring, which is bonded to two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenoxytetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene derivatives. The most common reagents used for this oxidation include organic peracids such as peracetic acid, perbenzoic acid, m-chloroperbenzoic acid, and trifluoroperacetic acid . Dimethyldioxirane is also a useful reagent for this oxidation process . The reaction is typically carried out under neutral conditions, and the workup procedure is relatively simple as the dimethyldioxirane is converted into acetone .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of inorganic oxidizing agents such as sodium perborate (NaBO3·4H2O) in acetic acid (AcOH) or fluorine in water/acetonitrile (F2/H2O/CH3CN) to achieve better yields . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxytetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiophene ring.
Cycloaddition: The compound can participate in Diels-Alder reactions as a dienophile or a diene.
Common Reagents and Conditions
Oxidation: Peracids (e.g., peracetic acid, m-chloroperbenzoic acid), dimethyldioxirane.
Reduction: Hydrogenation using transition metal catalysts.
Substitution: Nucleophiles such as amines or alkoxides.
Cycloaddition: Dienes or dienophiles in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Substituted thiophene or phenoxy derivatives.
Cycloaddition: Cycloadducts with various ring sizes.
Applications De Recherche Scientifique
3-Phenoxytetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenoxytetrahydrothiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfur dioxide group. This group can act as an electron-withdrawing moiety, making the compound a good Michael acceptor and dienophile . The compound can interact with molecular targets through nucleophilic addition or cycloaddition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
3-Phenoxytetrahydrothiophene 1,1-dioxide can be compared with other thiophene dioxides and related compounds:
Thiophene 1,1-dioxide: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
3-Phenylthiophene 1,1-dioxide: Contains a phenyl group instead of a phenoxy group, leading to different reactivity and applications.
3-Methylthiophene 1,1-dioxide: Contains a methyl group, which affects its electronic properties and reactivity.
Propriétés
Formule moléculaire |
C10H12O3S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
3-phenoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C10H12O3S/c11-14(12)7-6-10(8-14)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clé InChI |
LALZVUZOCGQJGE-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)












![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
